molecular formula C12H13N B13659286 3,6,8-Trimethylisoquinoline

3,6,8-Trimethylisoquinoline

Cat. No.: B13659286
M. Wt: 171.24 g/mol
InChI Key: JMBDUJWPJZATJW-UHFFFAOYSA-N
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Description

3,6,8-Trimethylisoquinoline is a heterocyclic aromatic organic compound It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Cinnamaldehyde: This method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime.

    Bischler-Napieralski Synthesis: In this reaction, 2-phenylethylamine is first treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine.

Industrial Production Methods

Industrial production methods for isoquinoline derivatives often involve catalytic processes and the use of high-pressure reactors to ensure high yields and purity. The Pomeranz-Fritsch reaction is one such method, which uses aromatic aldehydes and aminoacetals under acidic conditions .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Peracetic acid

    Reduction: Tin and hydrochloric acid, hydrogen and platinum catalyst

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern

Major Products

    Oxidation: Isoquinoline N-oxide

    Reduction: 1,2,3,4-Tetrahydroisoquinoline, Decahydroisoquinoline

    Substitution: Various substituted isoquinolines depending on the reagents used

Mechanism of Action

The mechanism of action of 3,6,8-Trimethylisoquinoline involves its interaction with various molecular targets and pathways. As an aromatic compound, it can intercalate with DNA, disrupting the replication process. It also interacts with enzymes involved in metabolic pathways, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,8-Trimethylisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 3, 6, and 8 can lead to different steric and electronic effects compared to other isoquinoline derivatives .

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

3,6,8-trimethylisoquinoline

InChI

InChI=1S/C12H13N/c1-8-4-9(2)12-7-13-10(3)6-11(12)5-8/h4-7H,1-3H3

InChI Key

JMBDUJWPJZATJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NC(=CC2=C1)C)C

Origin of Product

United States

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